molecular formula C16H9ClN6O B12211793 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-y l]furan

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-y l]furan

Cat. No.: B12211793
M. Wt: 336.73 g/mol
InChI Key: UEXUHORZBZGBRL-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core fused with a triazolo[1,5-e]pyrimidine ring system, and a furan ring attached to the pyrazole moiety. The presence of a chlorophenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Chemical Reactions Analysis

2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown promise in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. It has been investigated for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment. Studies have shown that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been explored for its antibacterial, antifungal, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme complex, the compound induces cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit significant biological activities, particularly as CDK2 inhibitors. the unique combination of the pyrazolo[5,4-d]pyrimidine core with the triazolo[1,5-e]pyrimidine ring system and the presence of a furan ring in 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H9ClN6O

Molecular Weight

336.73 g/mol

IUPAC Name

10-(4-chlorophenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H9ClN6O/c17-10-3-5-11(6-4-10)23-15-12(8-19-23)16-20-14(13-2-1-7-24-13)21-22(16)9-18-15/h1-9H

InChI Key

UEXUHORZBZGBRL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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